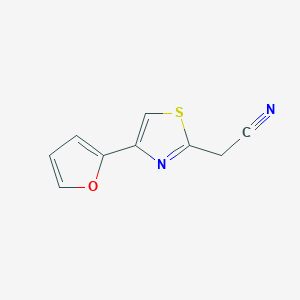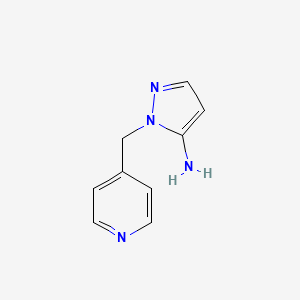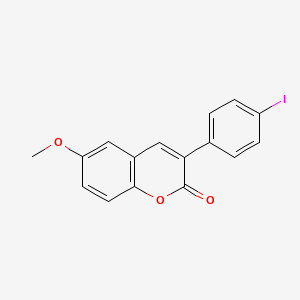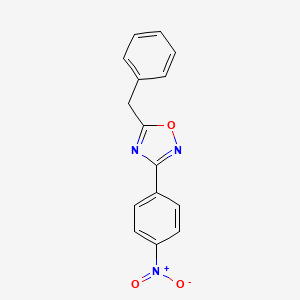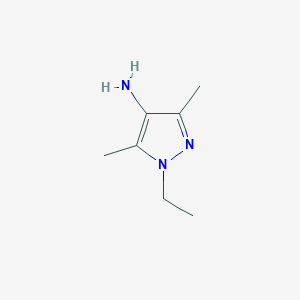
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid
Übersicht
Beschreibung
The compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid is a derivative of amino cyclohexanecarboxylic acid, which is a pharmacologically relevant compound. The presence of the fluorenyl-9-methoxycarbonyl group suggests potential anti-inflammatory properties, as similar compounds have been shown to possess a broad spectrum of anti-inflammatory activity and inhibit T-lymphocyte activation .
Synthesis Analysis
The synthesis of related fluorinated analogues of amino cyclohexanecarboxylic acids typically involves multi-step processes starting from commercially available materials. For instance, 1-amino-4,4-difluorocyclohexanecarboxylic acid was synthesized in three steps with an overall yield of 22% . Although the specific synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach may be employed, possibly involving the protection of amino groups, activation of carboxylic acids, and subsequent coupling reactions.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid derivatives is characterized by the cyclohexane ring adopting a chair conformation. In the case of 1-aminocyclohexanecarboxylic acid derivatives, the amino group often occupies the axial position, which can influence the torsion angles and potentially lead to helical conformations . The addition of substituents such as the fluorenyl-9-methoxycarbonyl group could further affect the conformation and properties of the molecule.
Chemical Reactions Analysis
Compounds similar to the one have been shown to inhibit inflammatory reactions by blocking leukocyte infiltration and T-lymphocyte activation without being general myelotoxins. This suggests that the compound may participate in selective chemical reactions in biological systems, which do not broadly affect white cell functions such as neutrophil respiratory burst and macrophage phagocytosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino cyclohexanecarboxylic acid derivatives can be influenced by the presence of fluorine atoms, as seen in the study of 1-amino-4,4-difluorocyclohexanecarboxylic acid. Fluorine atoms can impact the compound's conformation, lipophilicity, acidity, and fluorescent properties . Additionally, the planar conformation and internal hydrogen bonding observed in related compounds like 9-oxo-9H-fluorene-1-carboxylic acid suggest that the compound may also exhibit unique stacking behaviors and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Self-Assembled Structures of Amino Acids
The compound facilitates the formation of self-assembled structures when modified with aliphatic uncharged single amino acids. The variations in structure under different conditions like concentration and temperature showcase its potential in the creation of novel architectures for material science and nanotechnology applications (Gour et al., 2021).
Synthesis of Oligomers from Amide-Linked Neuraminic Acid Analogues
It's instrumental in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and subsequent oligomers, indicating its role in the creation of diverse biological molecules (Gregar & Gervay-Hague, 2004).
Enzyme-Activated Surfactants for Carbon Nanotube Dispersion
The compound serves as a surfactant for carbon nanotubes, becoming enzymatically activated to create homogeneous aqueous nanotube dispersions. This suggests its utility in nanotechnology and materials science (Cousins et al., 2009).
Synthesis of Complex Cyclodepsipeptides
It is used in the synthesis of complex 'head-to-side-chain cyclodepsipeptides', indicating its importance in the pharmaceutical domain due to the structural diversity and biological activity of these natural products (Pelay-Gimeno et al., 2016).
Solid Phase Synthesis and Peptide Chemistry
The compound is crucial in solid phase peptide synthesis, offering a variety of solid supports, linkages, and side chain protecting groups, thus contributing significantly to the field of bioorganic chemistry (Fields & Noble, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYYFRMCILKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid | |
CAS RN |
285996-74-9 | |
| Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-oxocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285996-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
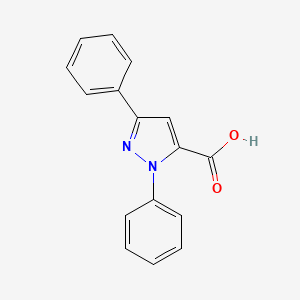
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)
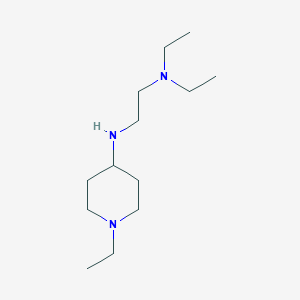
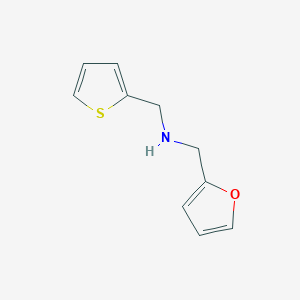
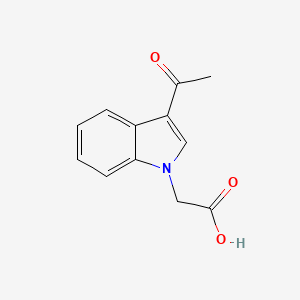
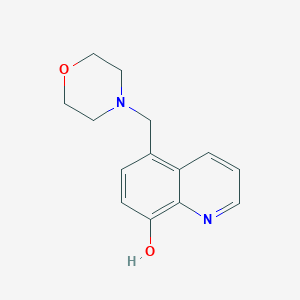
![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)
